molecular formula C13H8F17NO4S B12066270 2-Propenoic acid, 2-[[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester CAS No. 60194-47-0

2-Propenoic acid, 2-[[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester

Cat. No.: B12066270
CAS No.: 60194-47-0
M. Wt: 597.25 g/mol
InChI Key: XCBBWRDLYSFQAA-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-[[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester is a fluorinated compound known for its unique chemical properties. This compound is often used in various industrial applications due to its stability and reactivity. The presence of the heptadecafluorooctyl group imparts significant hydrophobic and lipophobic characteristics, making it valuable in creating water and oil-repellent surfaces.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-[[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester typically involves the reaction of 2-Propenoic acid with a heptadecafluorooctyl sulfonyl amine derivative. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-[[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles for substitution reactions and radical initiators for polymerization. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include substituted derivatives and polymers with enhanced hydrophobic and lipophobic properties .

Scientific Research Applications

2-Propenoic acid, 2-[[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-[[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester involves its interaction with various molecular targets. The heptadecafluorooctyl group imparts significant hydrophobicity, allowing the compound to interact with hydrophobic surfaces and molecules. This interaction can lead to the formation of stable coatings and films, providing water and oil repellency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Propenoic acid, 2-[[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester stands out due to its specific structural configuration, which imparts unique hydrophobic and lipophobic properties. This makes it particularly valuable in applications requiring high-performance water and oil repellency .

Properties

CAS No.

60194-47-0

Molecular Formula

C13H8F17NO4S

Molecular Weight

597.25 g/mol

IUPAC Name

2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonylamino)ethyl prop-2-enoate

InChI

InChI=1S/C13H8F17NO4S/c1-2-5(32)35-4-3-31-36(33,34)13(29,30)11(24,25)9(20,21)7(16,17)6(14,15)8(18,19)10(22,23)12(26,27)28/h2,31H,1,3-4H2

InChI Key

XCBBWRDLYSFQAA-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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